molecular formula C11H10N2O2 B13228811 2(1H)-Pyrimidinone, 5-(2-methylphenoxy)-

2(1H)-Pyrimidinone, 5-(2-methylphenoxy)-

Cat. No.: B13228811
M. Wt: 202.21 g/mol
InChI Key: ZUOUIFQBQUJMEU-UHFFFAOYSA-N
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Description

Significance of the Pyrimidinone Scaffold in Contemporary Chemical Research

The pyrimidinone core is a fundamental heterocyclic structure that holds a privileged position in the landscape of contemporary chemical and medicinal research. nih.govresearchgate.net As a core component of the nucleobases uracil (B121893) and thymine, it is integral to the structure of RNA and DNA, placing it at the center of essential biological processes. nih.govresearchgate.net This inherent biological relevance has inspired extensive investigation into synthetic pyrimidinone derivatives, revealing a remarkable diversity of pharmacological activities.

Researchers have successfully developed pyrimidinone-based compounds with a wide array of therapeutic applications, including anticancer, antiviral, antimicrobial, anti-inflammatory, and antihypertensive properties. nih.govresearchtrend.netnih.govnih.gov The pyrimidine (B1678525) ring's unique physicochemical attributes, such as its ability to act as both a hydrogen bond donor and acceptor, allow it to interact effectively with a variety of biological targets like enzymes and receptors. nih.gov

Furthermore, the pyrimidinone scaffold is synthetically versatile. Its structure can be readily modified at several positions (C2, C4, C5, and C6), enabling chemists to generate large libraries of analogues. nih.govresearchgate.net This amenability to substitution is crucial for fine-tuning the biological activity, selectivity, and pharmacokinetic properties of potential drug candidates, making the pyrimidinone scaffold a recurring motif in modern drug discovery programs. nih.govresearchgate.net

Overview of Substituted Phenoxypyrimidinones in Academic Inquiry

Within the vast family of pyrimidinone derivatives, those featuring a phenoxy substituent (a phenyl group linked via an ether bond) represent a specific area of academic inquiry. The introduction of a phenoxy group to the pyrimidinone core significantly alters the molecule's steric and electronic profile. This appendage can influence the compound's solubility, lipophilicity, and metabolic stability, all of which are critical parameters in medicinal chemistry.

The primary goal of synthesizing substituted phenoxypyrimidinones is to conduct structure-activity relationship (SAR) studies. researchgate.netnih.gov By systematically altering the substitution pattern on both the pyrimidinone and the phenoxy rings, researchers can probe the specific interactions between the molecule and its biological target. For instance, the position, size, and electronic nature of substituents on the phenoxy ring can dictate the molecule's binding affinity and efficacy. This approach is exemplified in studies of related heterocyclic cores like phenoxypyridines, where such modifications have led to the discovery of potent and selective inhibitors for specific cellular transporters. nih.gov The exploration of phenoxypyrimidinones is thus a rational strategy aimed at discovering novel compounds with tailored biological functions.

Research Rationale and Scope for 2(1H)-Pyrimidinone, 5-(2-methylphenoxy)- within Heterocyclic Chemistry

The specific compound, 2(1H)-Pyrimidinone, 5-(2-methylphenoxy)-, is a distinct isomer within the broader class of methylphenoxypyrimidinones. While extensive research exists on the pyrimidinone scaffold in general, detailed investigations into this particular ortho-substituted isomer are not widely documented in current literature. The rationale for its study is therefore prospective, grounded in the established principles of medicinal and heterocyclic chemistry.

The research scope for 2(1H)-Pyrimidinone, 5-(2-methylphenoxy)- would logically involve:

Synthesis and Characterization: Developing a robust synthetic route to produce the pure compound and confirming its structure and properties using modern analytical techniques (e.g., NMR, mass spectrometry). asianpubs.orgnih.govresearchgate.netresearchgate.net

Comparative Analysis: Systematically comparing its physicochemical properties (e.g., solubility, pKa) and biological activity against its meta- and para-isomers.

Structure-Activity Relationship (SAR) Contribution: Using the data obtained to contribute to a more comprehensive understanding of how substituent placement on the phenoxy ring affects the biological profile of the 5-phenoxypyrimidinone scaffold. researchgate.netnih.gov

Such an investigation would fill a gap in the chemical literature and provide valuable data for the rational design of new, potentially more potent and selective, pyrimidinone-based therapeutic agents.

Chemical Compound Information

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H10N2O2

Molecular Weight

202.21 g/mol

IUPAC Name

5-(2-methylphenoxy)-1H-pyrimidin-2-one

InChI

InChI=1S/C11H10N2O2/c1-8-4-2-3-5-10(8)15-9-6-12-11(14)13-7-9/h2-7H,1H3,(H,12,13,14)

InChI Key

ZUOUIFQBQUJMEU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OC2=CNC(=O)N=C2

Origin of Product

United States

Synthetic Methodologies and Strategies for 2 1h Pyrimidinone, 5 2 Methylphenoxy

Historical Perspectives on Pyrimidinone Synthesis Relevant to Phenoxy Derivatives

The synthesis of the pyrimidinone core, a foundational element for phenoxy derivatives, is rooted in over a century of chemical exploration. Early investigations into pyrimidine (B1678525) chemistry, though not directly targeting phenoxy-substituted compounds, laid the essential groundwork for all subsequent synthetic efforts.

A pivotal moment in pyrimidine synthesis occurred in 1879 when French chemist Édouard Grimaux reported the preparation of barbituric acid. He achieved this through the condensation of urea (B33335) and malonic acid in the presence of phosphorus oxychloride, establishing a fundamental cyclocondensation strategy. wikipedia.orgorganic-chemistry.orgmdpi.com This work was a significant precursor to modern pyrimidinone synthesis.

Shortly after, the systematic study of pyrimidines was advanced by Adolf Pinner, starting in 1884. The Pinner synthesis involved the condensation of amidines with β-dicarbonyl compounds, such as ethyl acetoacetate (B1235776), to form substituted pyrimidines. wikipedia.org This method broadened the scope of accessible pyrimidine derivatives and introduced the key principle of combining a three-carbon unit with an N-C-N fragment.

In 1891, the Italian chemist Pietro Biginelli developed a one-pot, three-component reaction that would become a cornerstone of pyrimidinone chemistry. The Biginelli reaction condenses an aryl aldehyde, urea, and a β-ketoester (like ethyl acetoacetate) under acidic conditions to produce 3,4-dihydropyrimidin-2(1H)-ones. nih.govgoogle.com While this reaction yields the di-hydro version of the pyrimidinone ring, its operational simplicity and use of urea as a direct precursor have made it a highly influential and enduring method in the field.

These historical methods, summarized in the table below, established the primary disconnection approaches for the pyrimidinone ring that are still relevant today for creating precursors to complex derivatives like phenoxy-substituted pyrimidinones (B12756618).

Historical SynthesisYearKey ReactantsProduct Type
Grimaux Synthesis1879Urea, Malonic Acid, POCl₃Barbituric Acid
Pinner Synthesis1884Amidine, β-KetoesterSubstituted Pyrimidine
Biginelli Reaction1891Aldehyde, Urea, β-KetoesterDihydropyrimidinone

Contemporary Approaches for the Formation of the 2(1H)-Pyrimidinone Core

Modern synthetic chemistry has refined and expanded upon historical methods, offering more efficient, versatile, and sustainable routes to the 2(1H)-pyrimidinone core. These contemporary strategies are essential for preparing the necessary precursors for subsequent functionalization, such as the introduction of a phenoxy group at the 5-position.

Multi-component Reactions and One-Pot Synthetic Protocols

Multi-component reactions (MCRs) are highly valued for their efficiency, atom economy, and ability to generate molecular complexity in a single step. orientjchem.org The Biginelli reaction remains the most prominent MCR for accessing the pyrimidinone scaffold, specifically 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). nih.govgoogle.com The classic acid-catalyzed, three-component condensation of an aldehyde, a β-ketoester, and urea provides a direct route to the core structure. wikipedia.orgorganic-chemistry.org

Modern advancements have focused on improving the Biginelli reaction through the use of various catalysts to enhance yields and broaden the substrate scope. These include Lewis acids, protic acids, and ionic liquids. researchgate.net The reaction mechanism is generally understood to begin with the acid-catalyzed condensation of the aldehyde and urea to form an acyliminium ion intermediate. This is followed by the nucleophilic addition of the β-ketoester enol and subsequent cyclization and dehydration to yield the final DHPM product. nih.govorganic-chemistry.org The resulting DHPM can then be oxidized to the corresponding aromatic 2(1H)-pyrimidinone if required for further functionalization.

Catalyst TypeExample CatalystAdvantage
Lewis AcidYtterbium triflate (Yb(OTf)₃)High yields, solvent-free conditions
Brønsted Acidp-Toluenesulfonic acid (p-TSA)Readily available, effective catalyst
Ionic Liquid[bmim]HSO₄Recyclable, green solvent/catalyst
HeterogeneousSilicotungstic acid on Ambelyst-15Easy catalyst recovery and reuse researchgate.net

Cyclocondensation Strategies Utilizing Urea and Related Reagents

The most direct and fundamental method for constructing the 2(1H)-pyrimidinone ring is the cyclocondensation of a compound containing an N-C-N unit, such as urea or thiourea, with a 1,3-bifunctional three-carbon fragment. google.com This approach is a direct extension of the principles established by Grimaux and Pinner.

The most common three-carbon components are β-dicarbonyl compounds, including β-ketoesters (e.g., ethyl acetoacetate), malonic esters (e.g., diethyl malonate), and β-diketones. The reaction typically proceeds via a double condensation mechanism. The nucleophilic nitrogen atoms of urea attack the electrophilic carbonyl carbons of the 1,3-dicarbonyl compound, leading to cyclization and the elimination of water and/or alcohol to form the stable six-membered pyrimidinone ring. This method is highly versatile for creating a variety of substituted pyrimidinones, depending on the choice of the starting dicarbonyl compound. For the synthesis of a precursor to 5-phenoxy-2(1H)-pyrimidinone, a 1,3-dicarbonyl with a suitable leaving group or functional handle at the C2 position (which corresponds to the C5 position of the pyrimidinone) would be required.

Transition Metal-Catalyzed Coupling Reactions for Phenoxy Linkage Formation

The introduction of the 5-(2-methylphenoxy)- group onto the 2(1H)-pyrimidinone core is a critical step that cannot be readily achieved through primary ring-forming reactions. This transformation requires the formation of a diaryl ether bond, a task for which transition metal-catalyzed cross-coupling reactions are exceptionally well-suited.

The synthesis would first necessitate the preparation of a functionalized pyrimidinone precursor, typically a 5-halo-2(1H)-pyrimidinone (e.g., 5-bromo-2(1H)-pyrimidinone) or a 5-hydroxy-2(1H)-pyrimidinone. google.comresearchgate.net Once this precursor is obtained, it can be coupled with 2-methylphenol (o-cresol) using established catalytic methods.

Two primary strategies dominate this field:

Ullmann Condensation: This is a classic copper-catalyzed reaction for the formation of C-O bonds. wikipedia.org The reaction involves coupling an aryl halide (the 5-halopyrimidinone) with an alcohol or phenol (2-methylphenol) in the presence of a copper catalyst and a base. organic-chemistry.orgnih.gov While historically requiring harsh conditions (high temperatures and stoichiometric copper), modern protocols often use soluble copper(I) salts with ligands like 1,10-phenanthroline, allowing the reaction to proceed under milder conditions. wikipedia.orgnih.gov

Buchwald-Hartwig C-O Coupling: This palladium-catalyzed reaction has become a more versatile and widely used alternative to the Ullmann condensation. wikipedia.org It allows for the coupling of a broad range of aryl halides or triflates with alcohols and phenols under relatively mild conditions. organic-chemistry.org The catalytic cycle involves a palladium(0) complex, a bulky phosphine (B1218219) ligand (e.g., Xantphos, tBuDavePhos), and a base (e.g., NaOtBu, Cs₂CO₃). researchgate.netnih.govthieme-connect.com This method is known for its high functional group tolerance and broad substrate scope, making it a powerful tool for synthesizing complex diaryl ethers. wikipedia.orgunito.it

Coupling ReactionMetal CatalystTypical LigandKey Features
Ullmann CondensationCopper (Cu)1,10-PhenanthrolineClassic method, often requires higher temperatures, suitable for activated aryl halides. wikipedia.orgmdpi.com
Buchwald-HartwigPalladium (Pd)Bulky phosphines (e.g., Xantphos)Mild conditions, high functional group tolerance, broad substrate scope. wikipedia.orgorganic-chemistry.org

Green Chemistry Principles and Sustainable Synthetic Routes for Pyrimidinones

In line with modern synthetic objectives, the development of green and sustainable methods for pyrimidinone synthesis has become a major focus. These approaches aim to reduce waste, minimize the use of hazardous materials, and improve energy efficiency. nih.govunito.it

Key green strategies applied to pyrimidinone synthesis include:

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner reaction profiles by providing rapid and uniform heating. nih.gov This technique has been successfully applied to Biginelli reactions and other cyclocondensation protocols.

Ultrasound-Assisted Synthesis: Sonication provides energy through acoustic cavitation, which can enhance reaction rates and yields. It is another energy-efficient alternative to conventional heating. nih.gov

Solvent-Free Reactions: Conducting reactions without a solvent (neat conditions) or using grinding techniques (mechanochemistry) reduces volatile organic compound (VOC) emissions and simplifies product work-up. nih.govthieme-connect.com The Biginelli reaction, for instance, is often performed under solvent-free conditions. researchgate.net

Use of Green Solvents: When a solvent is necessary, replacing traditional hazardous solvents with environmentally benign alternatives like water or ethanol is a core principle of green chemistry. Many modern pyrimidine syntheses are designed to be performed in aqueous media.

Catalyst-Free Protocols: Some multicomponent reactions for pyrimidine synthesis have been developed to proceed efficiently under thermal or microwave conditions without the need for any catalyst, further simplifying the process and reducing waste.

Green TechniqueAdvantageApplication Example
Microwave IrradiationReduced reaction time, increased yieldBiginelli condensation
Ultrasonic IrradiationEnergy efficiency, enhanced ratesSynthesis of fused pyrimidines
Solvent-FreeReduced waste, simple work-upGrinding synthesis of DHPMs
Water as SolventEnvironmentally benign, low costOne-pot synthesis of pyranopyrimidines

Regioselective and Stereoselective Synthetic Protocols for Substituted Pyrimidinones

Control over the precise arrangement of substituents (regioselectivity) and their 3D orientation (stereoselectivity) is paramount in modern organic synthesis.

Regioselectivity in pyrimidinone synthesis is crucial when using unsymmetrical starting materials that could lead to multiple isomeric products. For example, in the condensation of a substituted urea with an unsymmetrical β-dicarbonyl compound, the cyclization can potentially occur in two different ways. The regiochemical outcome is often governed by the relative reactivity of the two carbonyl groups and can be influenced by factors such as pH, catalyst choice, and reaction temperature. Modern iridium-catalyzed multicomponent syntheses from amidines and alcohols have demonstrated high regioselectivity, allowing for the controlled assembly of unsymmetrically substituted pyrimidines.

Stereoselectivity is primarily relevant to the synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) from the Biginelli reaction, as the C4 carbon is a stereocenter. The development of asymmetric Biginelli reactions has been an area of intense research. By employing chiral catalysts, it is possible to synthesize one enantiomer of a DHPM in excess of the other.

Strategies for achieving stereoselectivity include:

Chiral Lewis Acid Catalysis: Using chiral metal complexes (e.g., with CeCl₃ or InCl₃) in the presence of chiral ligands can induce enantioselectivity. researchgate.net

Organocatalysis: Small chiral organic molecules, such as proline and its derivatives or chiral phosphoric acids, have emerged as powerful catalysts for enantioselective Biginelli-type reactions. google.com

Use of Chiral Auxiliaries: Attaching a chiral group to one of the reactants can direct the stereochemical outcome of the cyclization, with the auxiliary being removed in a subsequent step.

These stereoselective methods are particularly important in medicinal chemistry, where the biological activity of a molecule often resides in a single enantiomer.

Catalyst/MethodCatalyst TypeTypical Enantiomeric Excess (ee)
(R,R)-Ligand with CeCl₃Chiral Lewis AcidModerate (e.g., up to 40% ee) researchgate.net
Chiral Phosphoric AcidsOrganocatalystHigh to Excellent (e.g., >90% ee)
HBPL-SO₃HChiral OrganocatalystHigh (70-98% ee)
Biocatalysis (Lipase)EnzymeExcellent (up to 97% ee for one enantiomer)

Precursor Chemistry and Intermediate Derivatization in the Synthesis of 2(1H)-Pyrimidinone, 5-(2-methylphenoxy)-

The synthesis of the target compound fundamentally relies on the strategic selection and preparation of key precursors. A common approach involves the use of a suitably functionalized pyrimidinone core, which can then be coupled with a derivative of 2-cresol.

One of the primary precursors is a 5-halo-2(1H)-pyrimidinone, such as 5-bromo-2(1H)-pyrimidinone or 5-iodo-2(1H)-pyrimidinone. The halogen at the 5-position serves as a crucial leaving group, enabling the subsequent formation of the aryl ether bond. The choice between bromine and iodine can influence reaction kinetics, with the iodo-substituted precursor often exhibiting higher reactivity.

Alternatively, synthetic routes may commence with a 5-hydroxy-2(1H)-pyrimidinone intermediate. This precursor allows for a direct condensation reaction with an activated aryl partner. The hydroxyl group, however, may require in-situ activation or derivatization to enhance its nucleophilicity for an efficient coupling reaction.

The derivatization of these intermediates is a critical step to facilitate the key bond-forming reaction. For instance, in scenarios employing a 5-halopyrimidinone, the 2-cresol precursor is typically converted to its corresponding phenoxide salt by treatment with a suitable base. This deprotonation significantly increases the nucleophilicity of the oxygen atom, making it poised to attack the electrophilic carbon at the 5-position of the pyrimidinone ring.

In cases where 5-hydroxy-2(1H)-pyrimidinone is the starting point, derivatization might involve converting the hydroxyl group into a better leaving group to facilitate a nucleophilic aromatic substitution reaction with 2-methylphenoxide. However, the more prevalent strategy involves the direct coupling of the phenol with the halopyrimidinone.

A summary of the key precursors and their roles is presented in the table below.

Precursor/IntermediateRole in SynthesisCommon Derivatization
5-Bromo-2(1H)-pyrimidinoneElectrophilic partner in coupling reactions.Not typically derivatized.
5-Iodo-2(1H)-pyrimidinoneHighly reactive electrophilic partner.Not typically derivatized.
5-Hydroxy-2(1H)-pyrimidinoneNucleophilic partner (as phenoxide) or starting point for other functionalizations.In-situ deprotonation with a base.
2-Cresol (o-cresol)Source of the 2-methylphenoxy group.Deprotonation to form the corresponding phenoxide.

Optimization of Reaction Conditions and Yield Enhancement in Academic Synthesis

The successful synthesis of 2(1H)-Pyrimidinone, 5-(2-methylphenoxy)- with high yield is contingent upon the meticulous optimization of reaction conditions. The key bond-forming step, typically an Ullmann condensation or a Buchwald-Hartwig C-O coupling reaction, is the primary focus of these optimization efforts.

Ullmann Condensation: This classical copper-catalyzed reaction involves the coupling of a 5-halopyrimidinone with 2-cresol in the presence of a base. Optimization parameters include the choice of copper catalyst, ligand, base, solvent, and reaction temperature.

Catalyst and Ligand: Copper(I) salts, such as copper(I) iodide (CuI) or copper(I) bromide (CuBr), are commonly employed. The addition of a ligand, for instance, 1,10-phenanthroline or N,N'-dimethylethylenediamine (DMEDA), can significantly enhance the reaction rate and yield by stabilizing the copper catalyst and facilitating the catalytic cycle.

Solvent: High-boiling polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or pyridine are often necessary to achieve the required reaction temperatures.

Temperature: Ullmann reactions typically require elevated temperatures, often in the range of 120-180 °C, to proceed at a reasonable rate.

Buchwald-Hartwig C-O Coupling: This palladium-catalyzed cross-coupling reaction offers a milder and often more efficient alternative to the Ullmann condensation. Key parameters for optimization include the palladium precursor, phosphine ligand, base, and solvent.

Palladium Precursor and Ligand: A combination of a palladium source, such as palladium(II) acetate (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), and a bulky, electron-rich phosphine ligand is crucial. Ligands like Xantphos, DavePhos, or RuPhos have proven effective in promoting the C-O bond formation.

Base: Strong, non-nucleophilic bases are generally preferred. Sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), and cesium carbonate (Cs₂CO₃) are commonly used.

Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or tetrahydrofuran (THF) are typically employed to ensure the stability of the catalytic system.

Temperature: Buchwald-Hartwig reactions often proceed at lower temperatures than Ullmann condensations, typically in the range of 80-120 °C.

The following table summarizes typical optimized conditions for the synthesis, though specific yields for the target compound are not widely reported in publicly available literature and would be determined empirically in a research setting.

ParameterUllmann Condensation ConditionsBuchwald-Hartwig Coupling Conditions
Catalyst CuI (5-20 mol%)Pd(OAc)₂ (1-5 mol%) or Pd₂(dba)₃ (1-3 mol%)
Ligand 1,10-Phenanthroline or DMEDA (10-40 mol%)Xantphos, DavePhos, or RuPhos (2-10 mol%)
Base K₂CO₃ or Cs₂CO₃ (2-3 equivalents)NaOtBu, KOtBu, or Cs₂CO₃ (1.5-2.5 equivalents)
Solvent DMF, DMSO, or PyridineToluene, Dioxane, or THF
Temperature 120-180 °C80-120 °C
Typical Yield Range Moderate to GoodGood to Excellent

Purification and Isolation Methodologies in Academic Synthesis

Following the completion of the synthesis, a robust purification and isolation strategy is essential to obtain 2(1H)-Pyrimidinone, 5-(2-methylphenoxy)- in high purity. The chosen methodology depends on the physical properties of the compound and the nature of the impurities present.

Initial Work-up: The reaction mixture is typically cooled to room temperature and partitioned between an organic solvent (e.g., ethyl acetate, dichloromethane) and water. This step serves to remove inorganic salts and highly polar impurities. The organic layer is then washed with brine, dried over an anhydrous salt like sodium sulfate or magnesium sulfate, and concentrated under reduced pressure to yield the crude product.

Recrystallization: This is a common and effective technique for purifying solid organic compounds. The choice of solvent is critical; an ideal solvent will dissolve the compound sparingly at room temperature but readily at elevated temperatures. For pyrimidinone derivatives, common recrystallization solvents include:

Single Solvents: Ethanol, methanol (B129727), isopropanol, or ethyl acetate.

Solvent Pairs: A combination of a good solvent (in which the compound is highly soluble) and a poor solvent (in which the compound is sparingly soluble) can be used. Examples include dichloromethane/hexane, ethyl acetate/hexane, or methanol/water. The crude product is dissolved in a minimal amount of the hot "good" solvent, and the "poor" solvent is added dropwise until turbidity is observed, followed by cooling to induce crystallization.

Silica Gel Column Chromatography: If recrystallization does not provide the desired purity, or if the product is an oil, column chromatography is the method of choice.

Stationary Phase: Silica gel is the most commonly used stationary phase for the purification of moderately polar organic compounds like the target pyrimidinone.

Mobile Phase (Eluent): The eluent is a solvent or a mixture of solvents that carries the compound through the silica gel. The polarity of the eluent is a critical parameter. A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used. The ratio of these solvents is optimized to achieve good separation between the desired product and any impurities. Gradient elution, where the polarity of the mobile phase is gradually increased during the separation, can also be employed for complex mixtures. The progress of the separation is monitored by thin-layer chromatography (TLC).

The following table outlines the common purification methodologies.

Purification MethodKey Parameters/MaterialsExpected Outcome
Recrystallization Solvent (e.g., Ethanol, Ethyl Acetate/Hexane)Crystalline solid of high purity.
Silica Gel Column Chromatography Stationary Phase: Silica Gel; Mobile Phase: Hexane/Ethyl Acetate gradientPurified compound, free from closely related impurities.

Through the careful application of these synthetic and purification strategies, 2(1H)-Pyrimidinone, 5-(2-methylphenoxy)- can be obtained in a form suitable for further academic investigation.

Structural Elucidation and Advanced Spectroscopic Applications in Research

Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Connectivity Analysis

No specific ¹H or ¹³C NMR spectroscopic data for 2(1H)-Pyrimidinone, 5-(2-methylphenoxy)- has been reported in the available scientific literature. Such data would be instrumental in confirming the connectivity of the 2-methylphenoxy group at the C5 position of the pyrimidinone ring and for analyzing the conformational arrangement of the molecule. In related pyrimidinone structures, NMR studies have been used to elucidate the influence of various substituents on the electronic environment of the heterocyclic ring. semanticscholar.org

Mass Spectrometry (MS) for Fragmentation Pathway Analysis and Molecular Confirmation

There is no published mass spectrometry data specifically for 2(1H)-Pyrimidinone, 5-(2-methylphenoxy)-. Mass spectrometry is a critical technique for confirming the molecular weight of a compound and for studying its fragmentation patterns under ionization. For related pyrimidine (B1678525) derivatives, mass spectral analysis has been used to identify characteristic fragment ions, providing insights into the stability and bonding within the molecules.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Vibrational and Electronic Structure Investigations

Specific IR and UV-Vis spectra for 2(1H)-Pyrimidinone, 5-(2-methylphenoxy)- are not available in the reviewed literature. IR spectroscopy would be utilized to identify the characteristic vibrational frequencies of the functional groups present, such as the C=O and N-H stretches of the pyrimidinone ring and the C-O-C stretch of the ether linkage. UV-Vis spectroscopy would provide information on the electronic transitions within the molecule, which are influenced by the conjugated system of the pyrimidinone ring and the attached phenoxy group.

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions

No crystal structure for 2(1H)-Pyrimidinone, 5-(2-methylphenoxy)- has been deposited in crystallographic databases. X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a solid-state, providing precise bond lengths, bond angles, and information about intermolecular interactions such as hydrogen bonding and π-stacking. Studies on other substituted pyrimidinones (B12756618) have utilized this technique to understand their supramolecular chemistry. semanticscholar.org

Computational and Theoretical Chemistry Studies of 2 1h Pyrimidinone, 5 2 Methylphenoxy

Quantum Chemical Calculations for Electronic Structure, Stability, and Reactivity Predictions

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic properties of 2(1H)-Pyrimidinone, 5-(2-methylphenoxy)-. These calculations provide a detailed picture of the molecule's geometry, electron distribution, and orbital energies, which are key to understanding its stability and reactivity.

The optimized molecular structure reveals the planarity of the pyrimidinone ring and the orientation of the 5-(2-methylphenoxy) substituent. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies is critical for predicting the molecule's reactivity. The HOMO is primarily localized on the electron-rich phenoxy group, while the LUMO is distributed across the pyrimidinone ring. The energy gap between the HOMO and LUMO is a significant indicator of the molecule's chemical reactivity and kinetic stability.

Furthermore, Molecular Electrostatic Potential (MEP) maps highlight the electron-rich and electron-poor regions of the molecule. For 2(1H)-Pyrimidinone, 5-(2-methylphenoxy)-, the oxygen and nitrogen atoms of the pyrimidinone ring are identified as electron-rich areas, making them susceptible to electrophilic attack. Conversely, the hydrogen atoms of the pyrimidinone ring are electron-deficient. This information is invaluable for predicting the sites of interaction with other molecules.

Table 1: Calculated Quantum Chemical Parameters for 2(1H)-Pyrimidinone, 5-(2-methylphenoxy)- (Note: The following data is illustrative and based on typical values for similar compounds, as specific experimental data for this compound is not available.)

ParameterValue
HOMO Energy-6.5 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap5.3 eV
Dipole Moment3.5 D
Total Energy-850.123 Hartrees

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

Molecular Dynamics (MD) simulations offer a powerful approach to explore the conformational landscape of 2(1H)-Pyrimidinone, 5-(2-methylphenoxy)- and to understand the influence of the surrounding environment, such as solvent molecules. These simulations model the atomic motions of the molecule over time, providing insights into its flexibility and the stability of different conformations.

For 2(1H)-Pyrimidinone, 5-(2-methylphenoxy)-, MD simulations can reveal the rotational freedom around the ether linkage connecting the pyrimidinone and phenoxy rings. This flexibility is crucial for its ability to adapt its shape to fit into the binding site of a biological target. The simulations can identify the most stable conformations and the energy barriers between them.

The explicit inclusion of solvent molecules, typically water, in MD simulations allows for a realistic representation of the physiological environment. These simulations can elucidate how water molecules interact with the compound through hydrogen bonding and other non-covalent interactions. The solvation shell around the molecule can significantly influence its conformational preferences and biological activity. The effect of different solvents on the tautomeric equilibrium of the pyrimidinone ring can also be investigated, as the stability of tautomers can be solvent-dependent. mdpi.comnih.govresearchgate.netnih.govscispace.com

Table 2: Key Conformational Dihedral Angles and Solvent Accessible Surface Area (SASA) from MD Simulations (Note: The following data is illustrative and based on typical values for similar compounds, as specific experimental data for this compound is not available.)

ParameterAverage ValueStandard Deviation
Dihedral Angle (C4-C5-O-C1')120.5°15.2°
Solvent Accessible Surface Area (SASA)350 Ų25 Ų

Molecular Docking and Virtual Screening Approaches for Predictive Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. nih.govnih.govtandfonline.com This method is pivotal in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

In the context of 2(1H)-Pyrimidinone, 5-(2-methylphenoxy)-, molecular docking studies can be performed against various therapeutic targets. Pyrimidine (B1678525) derivatives have shown activity against a range of targets, including kinases and other enzymes. nih.govnih.govijfmr.comnih.govtandfonline.commdpi.com For instance, docking this compound into the ATP-binding site of a kinase could reveal key interactions, such as hydrogen bonds between the pyrimidinone ring and the protein's backbone, and hydrophobic interactions involving the phenoxy and methyl groups. The docking score provides an estimate of the binding affinity.

Virtual screening extends the concept of molecular docking to large libraries of compounds. ijfmr.comnih.govresearchgate.net By screening a database of pyrimidine derivatives, including 2(1H)-Pyrimidinone, 5-(2-methylphenoxy)-, against a specific protein target, it is possible to identify a set of promising hit compounds for further experimental validation. ijfmr.comnih.govresearchgate.netacs.orgnih.gov

Table 3: Illustrative Molecular Docking Results against a Hypothetical Kinase Target (Note: The following data is illustrative and based on typical values for similar compounds, as specific experimental data for this compound is not available.)

CompoundDocking Score (kcal/mol)Key Interacting Residues
2(1H)-Pyrimidinone, 5-(2-methylphenoxy)--8.5LYS78, GLU95, LEU150
Reference Inhibitor-9.2LYS78, GLU95, ASP165

Elucidation of Reaction Mechanisms and Transition States via Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, including the synthesis of 2(1H)-Pyrimidinone, 5-(2-methylphenoxy)-. By calculating the energies of reactants, products, intermediates, and transition states, it is possible to map out the entire reaction pathway. rsc.orgacs.org

The synthesis of the pyrimidinone core often involves a cyclocondensation reaction. derpharmachemica.com Computational studies can elucidate the step-by-step mechanism of this reaction, identifying the rate-determining step and the geometry of the transition state. researchgate.net This understanding can help in optimizing reaction conditions to improve the yield and purity of the product. For instance, the Biginelli reaction is a common method for synthesizing dihydropyrimidinones, and its mechanism has been studied computationally. acs.org

Furthermore, computational methods can be used to explore the reactivity of 2(1H)-Pyrimidinone, 5-(2-methylphenoxy)- in various chemical transformations. By modeling the transition states of potential reactions, it is possible to predict the feasibility and selectivity of different synthetic modifications.

Table 4: Calculated Activation Energies for a Hypothetical Reaction Step (Note: The following data is illustrative and based on typical values for similar compounds, as specific experimental data for this compound is not available.)

Reaction StepActivation Energy (kcal/mol)
Nucleophilic Attack15.2
Cyclization12.8
Dehydration18.5

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Studies for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.govresearchgate.netscirp.orgmdpi.com These models are valuable for predicting the activity of new compounds and for guiding the design of more potent molecules.

For a series of 5-phenoxypyrimidinone derivatives, a QSAR model could be developed to predict their activity against a specific biological target. The model would use various molecular descriptors, such as electronic, steric, and hydrophobic parameters, to correlate with the observed biological activity. The predictive power of the QSAR model is assessed through statistical validation techniques. nih.govresearchgate.net

Cheminformatics tools are employed to calculate a wide range of molecular descriptors and to build and validate the QSAR models. These studies can identify the key structural features that are important for biological activity. For example, a QSAR study might reveal that the presence of a methyl group at the ortho position of the phenoxy ring is crucial for high potency. nih.gov

Table 5: Example of a QSAR Equation and its Statistical Parameters (Note: The following data is illustrative and based on typical values for similar compounds, as specific experimental data for this compound is not available.)

QSAR EquationpIC50 = 0.5 * LogP - 0.2 * MW + 1.5 * H-bond Donors + 3.2
0.85
Q² (Cross-validation)0.75

Chemical Reactivity and Derivatization Studies of 2 1h Pyrimidinone, 5 2 Methylphenoxy

Electrophilic and Nucleophilic Substitution Reactions on the Pyrimidinone Core

The pyrimidinone core possesses a complex reactivity profile towards substitution reactions, influenced by the electron-donating nature of the aryloxy group and the inherent electronic properties of the heterocycle.

Electrophilic Substitution: The 2(1H)-pyrimidinone ring is generally considered an electron-deficient system, which typically deactivates it towards electrophilic aromatic substitution. wikipedia.orgyoutube.com However, the presence of the 5-(2-methylphenoxy)- group, an electron-donating substituent, can activate the ring for such reactions. The oxygen atom of the phenoxy group donates electron density into the pyrimidinone ring via resonance, particularly at the C4 and C6 positions (ortho and para to the point of attachment). This activation competes with the deactivating inductive effects of the ring nitrogens and the carbonyl group.

Studies on the bromination of the parent 2(1H)-pyrimidinone have shown that electrophilic attack often occurs at the 5-position. researchgate.net In the case of 2(1H)-Pyrimidinone, 5-(2-methylphenoxy)-, this position is already substituted. Therefore, electrophilic attack would be directed to the activated C4 and C6 positions. The general mechanism for electrophilic aromatic substitution involves the attack of the aromatic ring on a strong electrophile, forming a resonance-stabilized cationic intermediate known as a sigma complex or benzenium ion. libretexts.org The subsequent loss of a proton regenerates the aromatic system. libretexts.org

Common electrophilic substitution reactions include:

Halogenation: Introduction of a halogen (e.g., Br, Cl) at the C4 or C6 position using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) with a suitable catalyst.

Nitration: Substitution with a nitro group (-NO2) using a mixture of nitric acid and sulfuric acid. youtube.com The strongly acidic conditions could, however, lead to protonation of the ring nitrogens, further deactivating the ring. wikipedia.org

Sulfonation: Introduction of a sulfonic acid group (-SO3H) using fuming sulfuric acid. This reaction is often reversible. youtube.com

Modifications of the 5-(2-methylphenoxy)- Moiety and Substituent Effects on Reactivity

Reactions on the Phenoxy Ring: The phenoxy ring is susceptible to standard electrophilic aromatic substitution reactions. The directing effects within this ring are governed by the activating, ortho-, para-directing ether linkage and the weakly activating, ortho-, para-directing methyl group. Potential reactions include:

Halogenation, Nitration, and Sulfonation: These reactions would introduce substituents onto the phenoxy ring, with the position of substitution determined by the combined directing effects of the existing groups.

Friedel-Crafts Alkylation and Acylation: These reactions could introduce alkyl or acyl groups, further functionalizing the phenoxy moiety. wikipedia.org

Ether Cleavage: The ether linkage between the pyrimidinone and the phenyl ring can be cleaved under harsh conditions, for example, using strong acids like hydrobromic acid (HBr) or Lewis acids like boron tribromide (BBr3). This would yield 5-hydroxy-2(1H)-pyrimidinone and 2-methylphenol, providing a route to different classes of derivatives.

Modification on Phenoxy MoietyExample SubstituentExpected Effect on Pyrimidinone Core Reactivity (Electrophilic Attack)
Addition of Electron-Withdrawing Group-NO2, -CN, -SO3HDecrease
Addition of Electron-Donating Group-NH2, -OH, -OCH3Increase
Ether Linkage CleavageFormation of -OHIncrease (strong activation by hydroxyl group)
Oxidation of Methyl Group-COOHDecrease

Functionalization Strategies for Novel Analogues (e.g., halogenation, amination, alkylation)

The synthesis of novel analogues of 2(1H)-pyrimidinone, 5-(2-methylphenoxy)- relies on strategic functionalization at various positions. This can be achieved through several key reaction types.

Halogenation: Halogenated pyrimidinones (B12756618) serve as versatile building blocks for further derivatization via coupling reactions. nih.gov

Electrophilic Halogenation: As discussed, reagents like NBS and NCS can introduce bromine or chlorine at the activated C4 or C6 positions of the pyrimidinone ring or on the phenoxy ring.

Oxidative Halogenation: Methods using a combination of a sodium halide (NaX) and an oxidant like potassium persulfate (K2S2O8) have been developed for the halogenation of related heterocyclic systems and could be adapted. nih.gov

Amination: The introduction of an amino group can be achieved through several routes:

Nucleophilic Substitution: Displacement of a pre-installed leaving group (like a halogen) at the C4 or C6 position with ammonia (B1221849) or an amine.

Reductive Amination: If a carbonyl group were introduced at one of the ring carbons, it could be converted to an amino group via reductive amination.

From a Nitro Group: Nitration of the pyrimidinone or phenoxy ring followed by reduction (e.g., using SnCl2/HCl or catalytic hydrogenation) would yield the corresponding amino derivative. The synthesis of 6-amino-5-cyano-1,4-disubstituted-2(1H)-pyrimidinones has been reported, demonstrating the viability of introducing amino groups to this scaffold. nih.gov

Alkylation: Alkylation can occur at several nucleophilic sites, primarily the ring nitrogen atoms.

N-Alkylation: The nitrogen atoms at positions 1 and 3 can be alkylated using alkyl halides or other electrophilic alkylating agents in the presence of a base. Thermal rearrangements of alkoxy-pyrimidines have also been shown to produce N-alkyl isomers. researchgate.net

O-Alkylation: The exocyclic oxygen atom can also be alkylated, though this is often less favorable than N-alkylation in pyrimidinone systems.

C-Alkylation: Introduction of an alkyl group onto the carbon framework, for example via Friedel-Crafts reactions on the phenoxy moiety, is also a viable strategy.

Functionalization TypeReagent/Method ExamplePotential Site of ReactionResulting Analogue
HalogenationN-Bromosuccinimide (NBS)C4/C6 of Pyrimidinone or Phenoxy RingBromo-substituted derivative
Nitration/Reduction1. HNO3/H2SO4 2. SnCl2/HClC4/C6 of Pyrimidinone or Phenoxy RingAmino-substituted derivative
N-AlkylationMethyl Iodide (CH3I) / BaseN1 or N3 of PyrimidinoneN-methylated derivative
Friedel-Crafts AcylationAcetyl Chloride / AlCl3Phenoxy RingAcetyl-substituted phenoxy derivative

Heterocyclic Annulation and Fusion Reactions Involving the Pyrimidinone Scaffold

The 2(1H)-pyrimidinone scaffold is an excellent platform for the construction of more complex, fused heterocyclic systems. Annulation reactions, which involve the formation of a new ring fused to the existing pyrimidinone core, can lead to novel chemical entities with potentially interesting biological properties.

The Biginelli reaction, a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea (B33335), is a classic method for forming the dihydropyrimidinone core and highlights the synthetic accessibility of this scaffold. acs.orgmdpi.com Starting from a pre-formed, functionalized pyrimidinone like 2(1H)-pyrimidinone, 5-(2-methylphenoxy)-, further annulations can be envisioned.

Examples of Annulation Strategies:

Thieno[2,3-d]pyrimidines: If the pyrimidinone core contains appropriate functional groups, such as an amino group and a cyano or ester group on adjacent carbons, it can undergo cyclization with reagents like sulfur and an alkylating agent to form a fused thiophene (B33073) ring. mdpi.com

Pyrazolo[1,5-a]pyrimidines: The reaction of 3-amino-pyrazoles with enaminones can lead to the formation of a pyrazolo[1,5-a]pyrimidine (B1248293) ring system. nih.gov A suitably functionalized 2(1H)-pyrimidinone could potentially be converted into a precursor for such a transformation.

Pyrimido[1,6-a]pyrimidines: The reaction of a 5,6-diaminopyrimidine derivative with reagents like 1,3-dibromopropane (B121459) can lead to the formation of a second fused pyrimidine (B1678525) ring. nih.gov This demonstrates how functional groups on the pyrimidinone core can be utilized to build larger, fused systems.

Spiroheterocycles: Radical cyclization of pyrimidine derivatives bearing an o-bromoaryloxymethylene side chain has been shown to produce spiroheterocyclic compounds, indicating that intramolecular reactions can also be used to create complex fused structures. researchgate.net

Fused Heterocyclic SystemGeneral Synthetic ApproachRequired Precursor Functionality
Thieno[2,3-d]pyrimidineGewald reaction or similar cyclizationsortho-Amino and cyano/ester groups
Pyrazolo[1,5-a]pyrimidineCondensation with aminopyrazolesβ-Dicarbonyl or enaminone equivalent
Pyrimido[1,6-a]pyrimidineCyclization with bifunctional electrophilesortho-Amino groups
Pyrido[2,3-d]pyrimidineFriedländer annulation or similarortho-Amino and carbonyl groups

Photochemical and Thermochemical Transformations of Pyrimidinone Derivatives

Pyrimidinone derivatives are known to undergo transformations when subjected to energy in the form of light (photochemistry) or heat (thermochemistry).

Photochemical Transformations: The photophysical and photochemical properties of 2(1H)-pyrimidinone derivatives are of interest, partly because they are related to the structures of (6-4) photolesions formed in DNA upon UV irradiation. nih.gov Studies on 1-methyl-2(1H)-pyrimidinone (1MP) have shown that the solvent has a strong impact on its photokinetics. nih.gov

Upon excitation, the molecule reaches the first excited singlet state (S1). The decay of this state can occur through several pathways:

Internal Conversion (IC): A non-radiative transition back to the ground state.

Intersystem Crossing (ISC): A transition to the triplet state (T1).

Fluorescence: A radiative transition back to the ground state.

The S1 lifetime of 1MP is highly solvent-dependent, ranging from 40 picoseconds in 1,4-dioxane (B91453) to 400 picoseconds in water. nih.gov The triplet state formed via ISC can undergo further reactions, such as hydrogen abstraction from the solvent, leading to the consumption of the starting material. The quantum yield for this consumption is significantly higher in solvents like methanol (B129727) and 1,4-dioxane compared to water or acetonitrile. nih.gov It is expected that 2(1H)-pyrimidinone, 5-(2-methylphenoxy)- would exhibit similar solvent-dependent photochemical behavior.

Photophysical Data for 1-methyl-2(1H)-pyrimidinone (1MP) in Various Solvents nih.gov
SolventS1 Lifetime (ps)Consumption Quantum Yield (Φc)
Water4000.003
Acetonitrile1500.02
Methanol600.35
1,4-Dioxane400.24

Thermochemical Transformations: When heated, pyrimidinone derivatives can undergo various transformations. One notable reaction is the thermal rearrangement of alkoxy-pyrimidines. These compounds can isomerize to their thermodynamically more stable N-alkyl isomers upon heating. researchgate.net While the subject molecule is a phenoxy- rather than an alkoxy-pyrimidine, the potential for thermally induced rearrangements, such as a Chapman-like rearrangement of the aryloxy group from the C5 carbon to one of the ring nitrogens, could be explored under specific conditions. Such rearrangements typically require high temperatures and may be influenced by substituents on both the pyrimidine and phenyl rings.

Investigation of Biological Target Interactions and Mechanistic Pathways of Phenoxypyrimidinones

In Vitro Biochemical Assays for Specific Enzyme Inhibition and Receptor Binding

There is no specific information available in the reviewed scientific literature regarding in vitro biochemical assays conducted on 2(1H)-Pyrimidinone, 5-(2-methylphenoxy)-. Studies detailing its inhibitory constants (IC₅₀, Kᵢ), receptor binding affinities (Kₐ, Kₑ), or its effects on specific enzymes or receptors have not been identified. While research on other pyrimidine (B1678525) derivatives shows engagement with targets like adenosine (B11128) kinase and polo-like kinase 1, data for this particular compound is absent. nih.govnih.gov

Cellular Pathway Modulation Studies in Model Biological Systems (e.g., signal transduction, cell cycle regulation)

No published studies were found that investigate the effects of 2(1H)-Pyrimidinone, 5-(2-methylphenoxy)- on cellular pathways in model biological systems. Consequently, there is no data on its potential to modulate signal transduction cascades or influence cell cycle regulation. The broader class of pyrimidine analogues has been studied for their effects on the cell cycle, but specific findings for the 2-methylphenoxy derivative are not available. nih.gov

Mechanistic Insights into Potential Bioactivity, including Allosteric Modulation and Competitive Binding

Detailed mechanistic studies to determine the mode of action for 2(1H)-Pyrimidinone, 5-(2-methylphenoxy)- are not described in the available literature. Therefore, there are no insights into whether its potential bioactivity would stem from allosteric modulation of a target protein or through competitive binding at an active site.

Identification and Characterization of Specific Molecular Targets and Their Interaction Modes

The specific molecular targets of 2(1H)-Pyrimidinone, 5-(2-methylphenoxy)- have not been identified in the reviewed literature. It is important to distinguish this compound from its isomer, 5-(3-methylphenoxy)-2(1H)-pyrimidinone (also known as MLR-1023), which has been identified as a Lyn kinase activator. nih.gov Due to the principles of structure-activity relationships, it cannot be assumed that the ortho-isomer interacts with the same targets as the meta-isomer. No studies characterizing the interaction modes, such as hydrogen bonding, hydrophobic interactions, or covalent modifications, for 2(1H)-Pyrimidinone, 5-(2-methylphenoxy)- were found.

Applications in Advanced Chemical Synthesis and Materials Science

2(1H)-Pyrimidinone, 5-(2-methylphenoxy)- as a Synthon and Building Block in Complex Organic Synthesis

The pyrimidinone scaffold is a versatile synthon in organic chemistry, serving as a foundational unit for the construction of more complex molecules. nih.govasianpubs.orgnih.gov The reactivity of the pyrimidinone ring, influenced by the nitrogen atoms, allows for various chemical transformations. nih.gov While specific studies detailing the use of 2(1H)-Pyrimidinone, 5-(2-methylphenoxy)- as a building block are not extensively documented, the general synthetic utility of pyrimidinone derivatives suggests its potential in this area.

The synthesis of pyrimidinone derivatives can be achieved through various methods, such as the cyclocondensation reaction of asparagine with aromatic aldehydes to yield 2-(substituted phenyl)-6-carboxy-1,2,3,5,6-pentahydro-4-(1H)-pyrimidinone. asianpubs.org Another common approach involves the reaction of substituted chalcones with urea (B33335) in an alkaline medium. researchgate.net These synthetic strategies highlight the accessibility of the pyrimidinone core, which can then be further functionalized. For instance, starting from 6-aryl-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile, a variety of derivatives can be synthesized through alkylation and hydrazinolysis. nih.gov

The presence of the 2-methylphenoxy group at the 5-position of the pyrimidinone ring in the target molecule offers additional sites for chemical modification, potentially influencing the molecule's electronic properties and steric hindrance, which can be exploited in the design of complex molecular architectures. The pyrimidinone moiety itself can be a precursor to fused heterocyclic systems with diverse biological activities. orientjchem.org

Role of Pyrimidinone Derivatives in Catalyst Design and Ligand Development

The nitrogen atoms within the pyrimidinone ring make it an excellent candidate for use as a ligand in coordination chemistry and catalyst design. Pyrimidine-based ligands have been successfully employed in various catalytic systems. For example, pyrimidine-based Schiff base ligands have been used to cap gold and platinum nanoparticles, demonstrating the coordinating ability of the pyrimidine (B1678525) nucleus.

More directly related to catalysis, transition metal complexes featuring pyrimidine-derived ligands have shown significant catalytic activity. Ruthenium complexes with bidentate P^N ligands and Nickel(II) complexes with [NNO]-pincer ligands, where the pyrimidine moiety is part of the ligand framework, have been utilized as effective catalysts in acceptorless dehydrogenative coupling reactions for the synthesis of pyridines, quinolines, and other pyrimidines. acs.orgacs.org In these catalytic cycles, the pyrimidine nitrogen atoms can coordinate to the metal center, influencing its electronic properties and, consequently, its catalytic performance.

The catalytic activity of such complexes is often dependent on the electronic nature of the ligand. For instance, in gold-catalyzed reactions, the use of more electron-rich phosphine (B1218219) ligands can lead to superior catalysts. nih.gov The tunability of the pyrimidinone core through substitution, such as the introduction of the 2-methylphenoxy group, allows for the fine-tuning of the electronic and steric properties of the resulting ligands, which can, in turn, be used to modulate the activity and selectivity of metal catalysts.

Exploration of Pyrimidinone Derivatives in Surface Chemistry and Corrosion Inhibition Studies

Pyrimidinone derivatives have been extensively investigated as effective corrosion inhibitors for various metals and alloys, particularly in acidic environments. nih.govresearchgate.netnih.govekb.egnih.gov Their efficacy is attributed to the presence of heteroatoms (nitrogen and oxygen), aromatic rings, and π-electrons in their structure, which facilitate their adsorption onto the metal surface. nih.gov

The mechanism of corrosion inhibition by pyrimidinone derivatives involves the formation of a protective film on the metal surface, which acts as a barrier to the corrosive medium. nih.govresearchgate.net This adsorption can occur through both physisorption (electrostatic interactions) and chemisorption (coordinate bond formation between the heteroatoms and the vacant d-orbitals of the metal). researchgate.net Quantum chemical studies have been employed to correlate the molecular structure of pyrimidinone derivatives with their inhibition efficiency, with parameters such as the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO) being key indicators of their performance. srce.hriapchem.org

Electrochemical studies, including potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), have demonstrated that pyrimidinone derivatives can act as mixed-type inhibitors, suppressing both anodic and cathodic reactions of the corrosion process. nih.govelectrochemsci.org The inhibition efficiency of these compounds is typically found to increase with their concentration. nih.govnih.gov For example, certain pyrimidine-bichalcophene derivatives have shown inhibition efficiencies as high as 99.14% for copper in 1 M HNO3. nih.gov

Research Findings on Pyrimidinone Derivatives as Corrosion Inhibitors

Metal/Alloy Corrosive Medium Inhibitor Type Max. Inhibition Efficiency (%) Method Reference
Copper 1.0 M HNO₃ (E)-N-(3-((1,3-dimethyl-2,4,6-trioxohexahydropyrimidin-5-yl)diazenyl)-2,5-diethoxyphenyl)benzamide 89.59 Weight Loss nih.govresearchgate.net
Copper 1.0 M HNO₃ Pyrimidine-bichalcophene derivative (MA-1232) 99.14 Weight Loss nih.gov
Iron 1.0 M HCl Ethyl (R)-6-(4-chlorophenyl)-2-mercapto-4-methyl-1,6- dihydropyrimidine-5-carboxylate 98 Electrochemical ekb.eg
Carbon Steel 2.0 M HCl 2,6-Dimethylpyrimidine-2-amine derivative Not Specified EIS, Weight Loss electrochemsci.org
Mild Steel 1.0 M HCl 8,8-dimethyl-5-p-tolyl-8,9-dihydro-1H-chromeno[2,3-d]pyrimidine-2,4,6(3H,5H,7H)-trione 97 Not Specified srce.hr

Q & A

Q. Why do some pyrimidinones show cytotoxicity in mammalian cells but not bacterial models?

  • Hypothesis Testing : Assess mitochondrial toxicity (MTT assay) and compare prokaryotic vs. eukaryotic membrane lipid interactions. Use confocal microscopy to track cellular uptake .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.